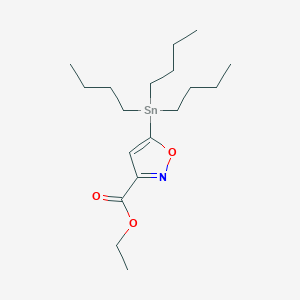

Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate

Description

Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate (CAS: 126085-91-4) is a tin-containing heterocyclic compound with the molecular formula C₁₈H₃₃NO₃Sn and a molecular weight of 432.1 g/mol. It is synthesized via a cycloaddition reaction between ethyl 2-chloro-2-(hydroxyimino)acetate and ethynyltributylstannane in dichloromethane, yielding a colorless oil with a 75% efficiency . Key spectral data include:

- ¹H NMR (CDCl₃): δ 6.82 (s, 1H, isoxazole-H), 4.47 (q, 2H, -OCH₂CH₃), and characteristic tributyltin signals (δ 1.74–0.89).

- EI-MS: m/z 432.0 [M+H⁺], matching the calculated value .

This compound is primarily utilized in medicinal chemistry for lead optimization, particularly in developing inhibitors targeting the influenza A virus M2-S31N protein . The tributylstannyl group enables participation in Stille coupling reactions, a critical feature for constructing complex molecules in drug discovery.

Properties

IUPAC Name |

ethyl 5-tributylstannyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6NO3.3C4H9.Sn/c1-2-9-6(8)5-3-4-10-7-5;3*1-3-4-2;/h3H,2H2,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFBGRFJCWKQCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC(=NO1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NO3Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376846 | |

| Record name | Ethyl 5-(tributylstannyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126085-91-4 | |

| Record name | Ethyl 5-(tributylstannyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 126085-91-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Stoichiometry

In a representative procedure, phenylacetylene (1.0 equivalent) reacts with (E,Z)-N-hydroxy-4-methoxybenzimidoyl chloride (1.5 equivalents) in the presence of sodium carbonate (2.0 equivalents) as a base. The reagents are introduced into a stainless-steel planetary milling jar equipped with eight 10 mm balls, and the mixture is milled at 60 Hz for 10 minutes. The absence of solvent and catalyst simplifies purification and reduces environmental impact.

Milling Time Optimization

Systematic studies reveal that milling duration critically influences yield. For this reaction, a 10-minute milling period achieves optimal conversion, whereas prolonged milling (>20 minutes) induces decomposition byproducts. This optimization balances energy input and product stability, ensuring reproducibility at multi-gram scales.

Workup and Isolation

Post-milling, the crude product is extracted with ethyl acetate, washed with saturated NaCl, and dried over sodium sulfate. Column chromatography using hexane:ethyl acetate (9:1) isolates the target compound in 57% yield. The streamlined workup avoids complex distillation or recrystallization steps, aligning with green chemistry principles.

Environmental and Economic Metrics

Atom economy and E-factor calculations underscore the method’s sustainability. For a analogous isoxazole derivative, the E-factor (waste-to-product ratio) is 4.65, with sodium carbonate and unreacted reagents constituting the majority of waste. These metrics position mechanochemical synthesis as a viable alternative to traditional solution-phase methods.

1,3-Dipolar Cycloaddition with Tributylstannylacetylenes

A complementary route involves the 1,3-dipolar cycloaddition between nitrile oxides and tributylstannylacetylenes, a classical strategy for constructing 5-stannylisoxazoles. While less commonly applied to the target compound, this method offers insights into regioselectivity and electronic effects.

Regioselective Pathway

The cycloaddition proceeds via a concerted mechanism, where the electron-deficient nitrile oxide reacts with the electron-rich stannylacetylene. Steric hindrance from the tributyltin group directs regioselectivity, favoring 5-stannyl over 4-stannyl isomers. For this compound, this selectivity ensures predictable product formation, though yields are moderate compared to mechanochemical methods.

Limitations and Adaptations

Traditional cycloaddition requires anhydrous conditions and often employs volatile solvents like dichloromethane. Recent adaptations integrate microwave irradiation to accelerate reaction kinetics, though these remain secondary to solvent-free protocols.

Analytical Characterization and Validation

Rigorous spectroscopic analysis validates the identity and purity of synthesized this compound.

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, CDCl₃) displays characteristic signals at δ 8.30 (d, J = 8.82 Hz, 2H, aromatic), 6.75 (s, 1H, isoxazole-H), and 0.91 (t, J = 7.33 Hz, 9H, SnBu₃). The ¹³C NMR corroborates carbonyl (δ 181.9) and stannyl (δ 10.6) functionalities.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis confirms the molecular ion [M+H]⁺ at m/z 481.1509, matching the theoretical value (481.1513) within 0.8 ppm error.

Environmental and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The tributyltin group can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.

Coupling Reactions: It can participate in coupling reactions, such as Stille coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include halides and nucleophiles like amines or alcohols.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Coupling Reactions: Palladium catalysts are commonly used in the presence of ligands like triphenylphosphine (PPh3) under an inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoxazoles, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Key Properties

- Molecular Formula: C18H33NO3Sn

- Molecular Weight: 394.23 g/mol

- Boiling Point: >300 °C

- Density: 1.209 g/cm³ at 25 °C

Organic Synthesis

Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate serves as a crucial building block in the synthesis of complex organic molecules, particularly pharmaceuticals. Its ability to undergo various chemical reactions such as nucleophilic substitution and coupling reactions makes it valuable for creating new compounds .

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Key Reagents |

|---|---|---|

| Nucleophilic Substitution | Replacement of tributylstannyl group with other nucleophiles | Halides, amines |

| Oxidation | Formation of oxides from the compound | Hydrogen peroxide, m-CPBA |

| Coupling | Formation of carbon-carbon bonds via Stille coupling | Palladium catalysts |

Biological Research

The compound is investigated for its biological activities, particularly in the context of drug development. Its unique structure allows it to interact with various biological pathways.

Biological Activity Highlights

- Antimicrobial Properties: Exhibits significant activity against bacteria and fungi.

- Antiviral Potential: Shows promise in inhibiting viral replication.

- Anticancer Effects: Induces apoptosis in cancer cell lines.

Case Study: Anticancer Activity

In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM) in human breast cancer cell lines, indicating its potential as a therapeutic agent .

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its properties facilitate the creation of polymers with specific characteristics, contributing to innovations in material science.

Mechanism of Action

The mechanism of action of Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate involves its interaction with various molecular targets and pathways. The tributyltin group can facilitate the formation of carbon-carbon bonds through coupling reactions, which is crucial in the synthesis of complex organic molecules . Additionally, the isoxazole ring can interact with biological targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl 5-(3-Methylphenyl)Isoxazole-3-Carboxylate (CAS: N/A)

- Structure : Features a 3-methylphenyl group instead of the tributylstannyl moiety.

- Synthesis: Prepared via cycloaddition with 3’-methylacetophenone, yielding an 80% product .

- Key Differences: Lacks tin, making it unsuitable for Stille coupling but applicable in Suzuki-Miyaura reactions if halogenated. Exhibits a simpler ¹H NMR profile (δ 7.65–7.27 for aromatic protons) and higher solubility due to the non-polar methyl group . Used in membrane-bound pyrophosphatase inhibition studies, highlighting substituent-dependent bioactivity .

Ethyl 5-(Thiophen-2-yl)Isoxazole-3-Carboxylate (CAS: 90924-54-2)

- Structure : Substituted with a thiophene ring (similarity score: 0.98 vs. target compound) .

- Lower molecular weight (257.69 g/mol) and density (1.381 g/cm³) compared to the tin-containing analog .

Ethyl 5-CyclopropylIsoxazole-3-Carboxylate (CAS: 535169-98-3)

- Structure : Cyclopropyl group introduces steric hindrance.

- Applications : Used in agrochemical research; the cyclopropyl group may improve metabolic stability .

Functional Group Comparisons

Electrophilic Halogenation: Ethyl 5-(2-Bromoacetyl)Isoxazole-3-Carboxylate

- Structure : Bromoacetyl group at position 3.

- Reactivity: The bromine atom facilitates nucleophilic substitutions (e.g., amination) to generate aminooxazole derivatives, as seen in the synthesis of Ethyl 5-(2-aminooxazol-4-yl)isoxazole-3-carboxylate (58% yield) .

- Contrast: Unlike the tributylstannyl group, bromine supports diverse cross-coupling reactions but lacks the same versatility in organometallic transformations.

Amino-Substituted Analogs: Ethyl 5-Amino-4-PhenylIsoxazole-3-Carboxylate

- Structure: Amino group at position 5 (similarity score: 0.74) .

Biological Activity

Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate is a compound of significant interest in various fields of chemical and biological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications, and relevant case studies.

This compound (CAS No. 126085-91-4) is synthesized through the stannylation of an isoxazole derivative, typically involving the reaction of 5-bromo-3-carboxylate isoxazole with tributyltin hydride in the presence of a palladium catalyst. This synthesis method allows for the efficient formation of the compound, which serves as a versatile building block in organic synthesis and medicinal chemistry .

The biological activity of this compound is primarily attributed to its ability to participate in various chemical reactions that facilitate the formation of carbon-carbon bonds. The tributyltin group enhances its reactivity, allowing it to engage in nucleophilic substitution and coupling reactions. These reactions are crucial for synthesizing complex organic molecules, particularly in drug discovery and development.

Biological Applications

- Pharmaceutical Development : The compound has been utilized as a starting material in the synthesis of biologically active molecules, including antiviral agents targeting influenza A virus . Its structural properties allow it to be modified into various analogs with enhanced efficacy.

- Targeting Protein Interactions : In recent studies, this compound was employed in gel-based activity-based protein profiling (ABPP) screens. These screens identified its potential to interact selectively with specific proteins, such as OTUB1, highlighting its utility in understanding protein dynamics and interactions within cellular pathways .

- Chemical Biology : The compound's ability to serve as a covalent ligand has been explored for targeted protein stabilization, indicating its role in modulating biological pathways through selective binding .

Case Study 1: Antiviral Activity

In a study focused on influenza A virus, researchers synthesized derivatives from this compound that demonstrated potent AM2-S31N channel blockade. These derivatives exhibited significant antiviral activity, underscoring the compound's potential in developing new antiviral therapies .

Case Study 2: Protein Interaction Profiling

A detailed investigation using liquid chromatography-tandem mass spectrometry (LC-MS/MS) revealed that this compound selectively targets cysteine residues in proteins like OTUB1. This selectivity was confirmed through dose-response experiments, establishing the compound's role as a valuable tool for probing protein function and stability .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other similar compounds:

| Compound Name | Functional Group | Biological Activity |

|---|---|---|

| Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate | Chlorophenyl | Moderate anti-inflammatory |

| Ethyl 5-bromoisoxazole-3-carboxylate | Bromine | Antiviral activity |

| This compound | Tributyltin | High reactivity; protein targeting |

Q & A

Q. What methodological challenges arise in scaling up the synthesis?

- Answer :

- Exothermicity : Control reaction temperature to prevent runaway side reactions.

- Column chromatography limitations : Switch to recrystallization (e.g., hexane/EtOAc) for large batches.

- Stannane toxicity : Implement closed-system purification to minimize exposure .

Key Considerations for Researchers

- Contradictions : and highlight the tributylstannyl group’s utility in coupling reactions, but safety data () emphasize its toxicity. Balance reactivity with handling protocols.

- Gaps : Limited data on ecotoxicology () warrant further environmental impact studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.